N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
“N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur . The compound also includes a benzenesulfonamide group .
Synthesis Analysis
The synthesis of such compounds often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another example is the Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The structure would have a bidentate site for Fe atom binding and a carboxylic acid that could form a hydrogen bond with certain residues .Chemical Reactions Analysis
Thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .Scientific Research Applications
Synthesis and Characterization
Novel sulfonamide derivatives, including compounds structurally related to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide, have been synthesized and evaluated for their potential as therapeutic agents. These compounds have been explored for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties, without focusing on drug use, dosage, or side effects. Such research highlights the versatility and potential of sulfonamides in drug discovery and development (Küçükgüzel et al., 2013).
Crystal Structure Analysis
Investigations into the crystal structures of isomorphous benzenesulfonamides, including derivatives structurally similar to the compound , have provided insight into their intermolecular interactions. These studies contribute to the understanding of how these compounds' structures influence their physical properties and interactions with biological targets (Bats et al., 2001).
Mechanistic Insights in Catalysis
Research on N-(furan-3-ylmethylene)benzenesulfonamides has unveiled their formation through gold(I)-catalyzed cascade reactions, enriching the chemistry of gold carbenoids and offering new pathways for synthesizing complex molecules. This illustrates the compound's role in advancing synthetic methodologies, which are crucial for developing new drugs and materials (Wang et al., 2014).
Inhibitory Activity and Potential Therapeutic Applications
Sulfonamide derivatives, closely related to this compound, have shown promise as inhibitors of enzymes like carbonic anhydrase, which play significant roles in various physiological processes. Such studies not only expand our understanding of these compounds' biochemical mechanisms but also their potential therapeutic applications in treating conditions like glaucoma, cancer, and infectious diseases (Casini et al., 2002).
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have a wide range of therapeutic properties and can interact with various biological targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives, in general, are known to interact with a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiophene derivatives are known to have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Future Directions
The future directions in the research of such compounds could involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity. This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Biochemical Analysis
Biochemical Properties
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has been shown to interact with various enzymes, including urease and butyrylcholinesterase (BChE) . The compound showed approximately 9.8-fold more activity against urease enzyme than thiourea standard .
Cellular Effects
It has been shown to have significant activity against BChE, which plays a crucial role in nerve impulse transmission .
Molecular Mechanism
It has been shown to inhibit the activity of BChE, suggesting that it may exert its effects by binding to this enzyme and inhibiting its activity .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S2/c18-16(14-7-4-10-21-14)15-9-8-12(22-15)11-17-23(19,20)13-5-2-1-3-6-13/h1-10,17H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTFHBNBMJTMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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